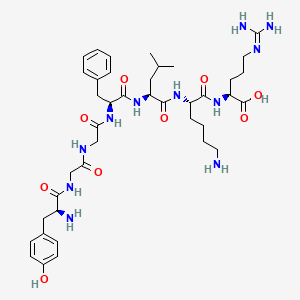
Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This particular compound is characterized by the presence of a pyrrolidine ring attached to a 1,3,3,5-tetramethylcyclohexyl group, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- can be achieved through various synthetic routes. One common method involves the reaction of 1,3,3,5-tetramethylcyclohexanone with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as cobalt and nickel oxides supported on alumina are commonly used to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-substituted pyrrolidines.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural modifications. The pyrrolidine ring’s stereochemistry and the presence of the 1,3,3,5-tetramethylcyclohexyl group play a crucial role in determining its binding affinity and selectivity towards biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: An aromatic compound with a five-membered ring containing one nitrogen atom.
Pyrroline: A compound with a five-membered ring containing one nitrogen atom and one double bond.
Pyrrolizidine: A bicyclic compound with two fused five-membered rings containing nitrogen atoms.
Uniqueness
Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- is unique due to the presence of the bulky 1,3,3,5-tetramethylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various chemical and biological applications .
Propiedades
Número CAS |
685088-09-9 |
|---|---|
Fórmula molecular |
C14H27N |
Peso molecular |
209.37 g/mol |
Nombre IUPAC |
1-(1,3,3,5-tetramethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C14H27N/c1-12-9-13(2,3)11-14(4,10-12)15-7-5-6-8-15/h12H,5-11H2,1-4H3 |
Clave InChI |
AEWYCWAJLDLBGX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)N2CCCC2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


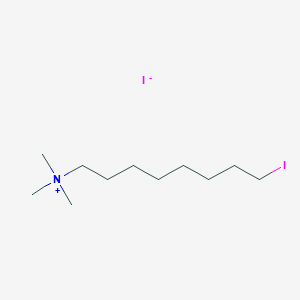
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)


![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
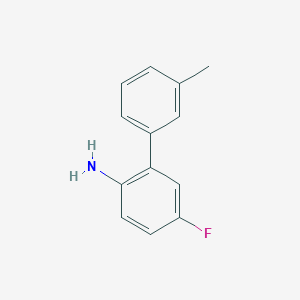
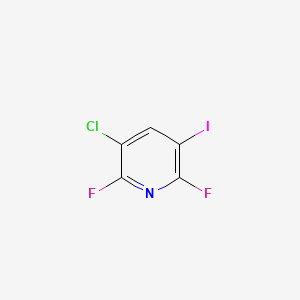

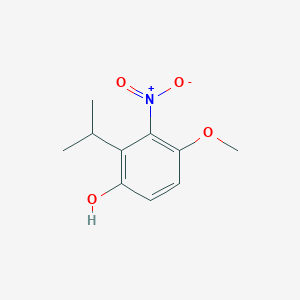
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)

![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
